molecular formula C18H23N5O2 B2470829 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2034574-20-2

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine

Cat. No.: B2470829
CAS No.: 2034574-20-2
M. Wt: 341.415
InChI Key: KMWZSDPDLPOCCV-UHFFFAOYSA-N
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Description

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxybenzoyl group and a pyridazine ring substituted with dimethylamine, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. The key steps include:

    Formation of the Piperazine Intermediate: The piperazine ring is functionalized with a methoxybenzoyl group through a nucleophilic substitution reaction.

    Formation of the Pyridazine Intermediate: The pyridazine ring is synthesized and functionalized with dimethylamine.

    Coupling Reaction: The piperazine and pyridazine intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies, including molecular docking and dynamics simulations, have been conducted to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • Trazodone
  • Naftopidil
  • Urapidil

Uniqueness

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxybenzoyl group and a dimethylpyridazinyl moiety makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-21(2)17-12-14(13-19-20-17)22-8-10-23(11-9-22)18(24)15-6-4-5-7-16(15)25-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWZSDPDLPOCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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